(3E)-3-{[(2,5-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
Properties
IUPAC Name |
(3E)-3-[(2,5-dimethylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-17-9-12-20(13-10-17)16-27-23-7-5-4-6-21(23)25(28)24(31(27,29)30)15-26-22-14-18(2)8-11-19(22)3/h4-15,26H,16H2,1-3H3/b24-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXTUEWLEWHGNM-BUVRLJJBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=C(C=CC(=C4)C)C)S2(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=C(C=CC(=C4)C)C)/S2(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(2,5-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazinone core, followed by the introduction of the 2,5-dimethylphenyl and 4-methylbenzyl groups. Key steps include:
Formation of the Benzothiazinone Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The 2,5-dimethylphenyl and 4-methylbenzyl groups are introduced through nucleophilic substitution reactions.
Final Assembly: The final step involves the condensation of the intermediate with the appropriate amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[(2,5-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(3E)-3-{[(2,5-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-{[(2,5-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the benzothiazinone sulfone family, which shares a core 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide structure. Key analogues and their distinguishing features are outlined below:
Key Comparisons:
Reactivity: Compound B participates in three-component reactions with aldehydes and nitriles to yield fused pyrans . The target compound’s additional substituents may sterically hinder similar reactions but could enable regioselective modifications. The triazole-thione analogue () exhibits distinct reactivity due to its sulfur-rich core, forming hydrogen-bonded aggregates absent in benzothiazinones.
Solubility and Lipophilicity: The 4-methylbenzyl group in the target compound likely increases lipophilicity compared to unsubstituted benzothiazinones (e.g., Compound B), making it more suitable for organic-phase reactions.
Crystallographic Behavior: Both the target compound and the triazole-thione analogue form structured networks via hydrogen bonding. The sulfone group in benzothiazinones acts as a hydrogen-bond acceptor, while triazole-thiones utilize S and N atoms for interactions .
Synthetic Utility :
- Compound B serves as a precursor for heterocyclic synthesis, while the target compound’s substituents may direct reactivity toward specialized applications, such as kinase inhibitors or protease ligands.
Research Findings and Implications
- Structural Insights: Crystallographic analyses (using SHELX and ORTEP ) reveal that substituents on benzothiazinone derivatives significantly impact molecular conformation. For example, the (3E) configuration and aryl groups influence dihedral angles and π-π stacking.
- Reactivity Trends: Substituents like the 4-methylbenzyl group may reduce electrophilicity at the benzothiazinone core, altering its behavior in nucleophilic additions compared to simpler analogues .
- Biological Potential: While direct biological data for the target compound is unavailable, structurally related benzothiazinones show antimicrobial and anti-inflammatory activities, suggesting avenues for further study.
Biological Activity
The compound (3E)-3-{[(2,5-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a member of the benzothiazine family and has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on anticancer activity, antibacterial effects, and other pharmacological potentials based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Weight : 336.44 g/mol
- Functional Groups : Contains a benzothiazine core with amine and methylene substituents.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazine derivatives. The compound has been evaluated against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).
- IC50 Values :
- Against HepG2:
- Against MCF-7:
These values indicate significant cytotoxic activity compared to standard chemotherapeutics like doxorubicin, which has an against MCF-7 cells .
| Cell Line | Compound IC50 (μM) | Doxorubicin IC50 (μM) |
|---|---|---|
| HepG2 | 31.85 | 8.55 |
| MCF-7 | 29.46 | 8.90 |
Antibacterial Activity
The compound's antibacterial potential has also been investigated. Preliminary results suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
- Tested Bacteria :
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values were determined to assess its efficacy. Further studies are needed to elucidate the exact mechanisms behind its antibacterial effects.
The proposed mechanism of action for the anticancer activity involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. The presence of the benzothiazine moiety is believed to play a crucial role in modulating signaling pathways associated with cell proliferation and survival .
Case Studies
A notable case study involved the synthesis and biological evaluation of various derivatives of benzothiazine compounds, including our compound of interest. These studies utilized both in vitro assays and computational docking studies to predict binding affinities to target proteins involved in cancer progression.
Example Case Study Findings:
Q & A
Q. What are the optimal synthetic routes for preparing (3E)-3-{[(2,5-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide?
- Methodological Answer : A general procedure involves stepwise reduction and condensation reactions. For example, sodium borohydride (NaBH₄) in methanol can reduce intermediates, followed by stirring at room temperature (30 min), solvent removal under vacuum, and extraction with water. Yields typically range from 85–90% for analogous compounds . For benzothiazinone derivatives, refluxing with aryl acids (e.g., 15 hours) and subsequent purification via ice-crushed precipitation may optimize product isolation .
Q. How can structural characterization of this compound be reliably performed?
- Methodological Answer : Combine ¹H-NMR and ¹³C-NMR to confirm substituent positioning and stereochemistry (e.g., E/Z configuration of the methylene group). For crystalline derivatives, single-crystal X-ray diffraction resolves hydrogen-bonding networks and molecular packing, as demonstrated for triazole-thione analogs with R factors < 0.05 . Elemental analysis (C, H, N, S) should align with calculated values within ±0.3% deviation .
Q. What solvent systems are suitable for purification?
- Methodological Answer : Methanol and dichloromethane are effective for initial dissolution, while aqueous extraction (water/ethyl acetate) removes polar impurities. Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) can separate byproducts. For hygroscopic intermediates, drying under vacuum with molecular sieves is critical .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity. Molecular docking against target proteins (e.g., kinases) identifies key interactions, such as hydrogen bonds with the benzothiazinone core. Compare with triazinone derivatives, where substituent electronegativity correlates with binding affinity .
Q. What experimental designs address contradictions in spectroscopic data?
- Methodological Answer : If NMR signals overlap (e.g., methyl groups in 2,5-dimethylphenyl), employ 2D techniques (HSQC, HMBC) to assign couplings. For conflicting crystallographic data, refine structures using SHELX and validate with Rint values < 5%. Cross-validate elemental analysis with combustion-based CHNS microanalysis .
Q. How can environmental degradation pathways be systematically studied?
- Methodological Answer : Design abiotic/biotic transformation assays:
- Hydrolysis : Expose to buffers (pH 3–9) at 25–50°C, monitor via HPLC-MS.
- Photolysis : Use UV light (λ = 254 nm) and quantify degradation products.
- Microbial degradation : Incubate with soil microbiota and analyze metabolites via GC-MS.
Reference frameworks like Project INCHEMBIOL for compartmental distribution analysis .
Q. What strategies resolve low yields in multi-step syntheses?
- Methodological Answer : Optimize stoichiometry (e.g., 1.1 equiv. of DIPEA for triazine coupling) and reaction time/temperature (e.g., -35°C for 7 hours to prevent side reactions in triazinone synthesis). Use in situ IR to monitor intermediate formation and quench reactions at >90% conversion .
Q. How do structural modifications impact physicochemical properties?
- Methodological Answer : Replace the 4-methylbenzyl group with electron-withdrawing substituents (e.g., nitro) to increase polarity (logP reduction by ~1.5 units). Methylation of the amino group enhances metabolic stability, as seen in sulfonylurea analogs .
Theoretical and Methodological Frameworks
Q. Which conceptual frameworks align with studying this compound’s mechanism of action?
Q. How to design a long-term ecological risk assessment?
- Methodological Answer :
Adopt a split-plot design with randomized blocks: - Main plots : Environmental compartments (soil, water).
- Subplots : Concentration gradients (0.1–100 ppm).
- Sub-subplots : Time points (0, 30, 90 days).
Measure bioaccumulation in model organisms (e.g., Daphnia) and assess population-level effects .
Data Analysis and Interpretation
Q. How to reconcile discrepancies between computational and experimental logP values?
- Methodological Answer :
Validate computational predictions (e.g., ChemAxon) with shake-flask assays (octanol/water partitioning). Adjust for ionization (pKa via potentiometric titration) and use ANOVA to identify systematic errors. For hydrophobic analogs, deviations >0.5 log units suggest unaccounted solvent interactions .
Q. What statistical methods are robust for analyzing dose-response curves?
- Methodological Answer :
Fit data to a four-parameter logistic model (IC₅₀, Hill slope) using nonlinear regression (GraphPad Prism). Bootstrap resampling (1,000 iterations) calculates 95% confidence intervals. For non-monotonic responses, apply Akaike information criterion (AIC) to compare models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
